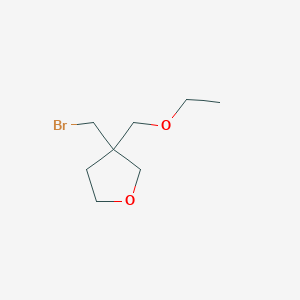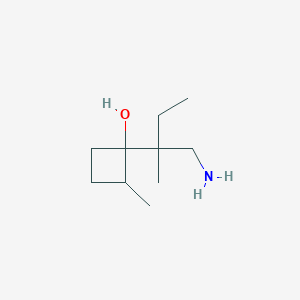
1-(2-Aminocycloheptyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminocycloheptyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It features a cycloheptyl ring substituted with an amino group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocycloheptyl)ethan-1-one typically involves the reaction of cycloheptanone with ammonia or an amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cycloheptanone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminocycloheptyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(2-Aminocycloheptyl)ethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Aminocycloheptyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The interaction with molecular targets can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
1-(2-Aminocyclohexyl)ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
1-(2-Aminocyclopentyl)ethan-1-one: Features a cyclopentyl ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Aminocycloheptyl)ethan-1-one is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(2-aminocycloheptyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-5-3-2-4-6-9(8)10/h8-9H,2-6,10H2,1H3 |
Clave InChI |
XUFPETZCUPGJTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


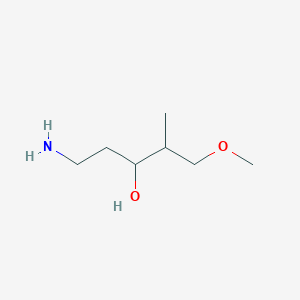
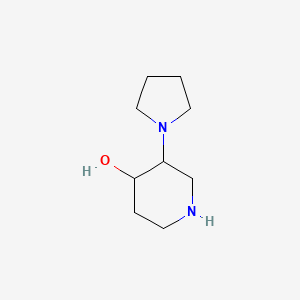
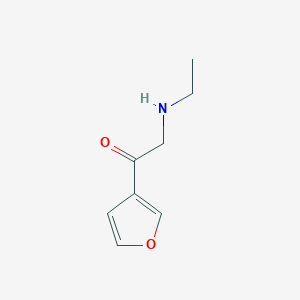


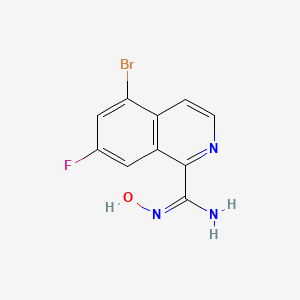

![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
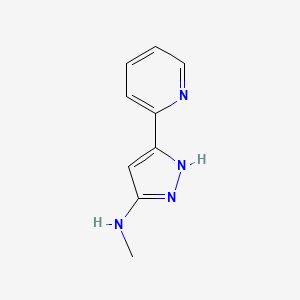
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)

